s-(Benzamidomethyl)-l-cysteine hydrochloride

Peptide Synthesis N-Methyl Amino Acids Thiol Protecting Groups

S-(Benzamidomethyl)-L-cysteine hydrochloride (CAS 33375-71-2) is a synthetically modified L-cysteine derivative in which the thiol (-SH) group is protected by a benzamidomethyl (Bam) moiety, supplied as the hydrochloride salt to enhance aqueous solubility. With molecular formula C₁₁H₁₅ClN₂O₃S and a molecular weight of 290.77 g/mol, this compound belongs to the class of S-protected cysteine building blocks used primarily in peptide synthesis and bioconjugation chemistry.

Molecular Formula C11H15ClN2O3S
Molecular Weight 290.77 g/mol
Cat. No. B11973346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Names-(Benzamidomethyl)-l-cysteine hydrochloride
Molecular FormulaC11H15ClN2O3S
Molecular Weight290.77 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCSCC(C(=O)O)N.Cl
InChIInChI=1S/C11H14N2O3S.ClH/c12-9(11(15)16)6-17-7-13-10(14)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16);1H
InChIKeySFHVEELLGXMKTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(Benzamidomethyl)-L-cysteine Hydrochloride: Procurement-Grade Overview of a Specialized Thiol-Protected Cysteine Derivative


S-(Benzamidomethyl)-L-cysteine hydrochloride (CAS 33375-71-2) is a synthetically modified L-cysteine derivative in which the thiol (-SH) group is protected by a benzamidomethyl (Bam) moiety, supplied as the hydrochloride salt to enhance aqueous solubility . With molecular formula C₁₁H₁₅ClN₂O₃S and a molecular weight of 290.77 g/mol, this compound belongs to the class of S-protected cysteine building blocks used primarily in peptide synthesis and bioconjugation chemistry . The Bam protecting group was first described by Chakravarty and Olsen (1978) as a superior alternative to the acetamidomethyl (Acm) group for specific synthetic challenges, particularly the protection of N-methyl cysteine thiols where Acm was found to yield product mixtures [1]. The hydrochloride salt form distinguishes this compound from its free-base counterpart (MW 254.31) by offering improved handling characteristics and aqueous compatibility for biological assay conditions.

Why S-(Benzamidomethyl)-L-cysteine Hydrochloride Cannot Be Substituted with Generic Cysteine Protecting Group Analogs


Thiol-protected cysteine derivatives are not functionally interchangeable. The choice of S-protecting group dictates stability under acidic and basic conditions, susceptibility to premature oxidation, deprotection orthogonality, and compatibility with downstream synthetic steps [1]. The benzamidomethyl (Bam) group occupies a specific niche: it succeeds where the more widely used acetamidomethyl (Acm) group fails in N-methyl cysteine protection, as Acm generates product mixtures under identical conditions [2]. Conversely, Bam exhibits greater susceptibility to sulfoxide formation than the trimethylacetamidomethyl (Tacm) group, making it suboptimal for applications requiring oxidative stability but advantageous where milder deprotection conditions are prioritized [3]. In radiopharmaceutical precursor applications, S-benzamidomethyl-protected MAG3 demonstrates a distinct stability-versus-labeling-rate profile compared to S-benzoyl and S-benzyl analogs [4]. Procurement decisions based solely on cost or availability of generic cysteine derivatives risk synthetic failure, low yields, or incompatible deprotection requirements in the target workflow.

Quantitative Differentiation Evidence for S-(Benzamidomethyl)-L-cysteine Hydrochloride Against Closest Analogs


N-Methyl Cysteine Thiol Protection: Bam Delivers Product Integrity Where Acm Fails

In a direct comparative study, Chakravarty and Olsen (1978) demonstrated that the acetamidomethyl (Acm) group—the most widely adopted thiol protecting group in peptide synthesis—produced a mixture of products when applied to N-methyl-L-cysteine protection. In contrast, the benzamidomethyl (Bam) group yielded satisfactory results under identical conditions, providing a clean, single-product outcome [1]. This represents a binary pass/fail differentiation: Acm is unfit for purpose in N-methyl cysteine contexts, whereas Bam is functional. The precise yield differential is not reported in the accessible abstract; however, the qualitative outcome constitutes a critical selection criterion for any synthesis involving N-methylated cysteine residues, which are increasingly important in peptidomimetic drug design for enhancing metabolic stability and membrane permeability.

Peptide Synthesis N-Methyl Amino Acids Thiol Protecting Groups SPPS

Sulfoxide Formation Susceptibility: Bam Ranks Intermediate Among Four Cysteine Protecting Groups

Kiso et al. (1990) systematically compared the susceptibility of four S-protected cysteine derivatives to sulfoxide formation—a common side reaction that compromises peptide purity during synthesis and storage. The study established the rank order: Cys(Tacm) is less susceptible to sulfoxide formation than Cys(Acm), Cys(Bam), and Cys(Pym), which exhibit comparable, higher susceptibility [1]. The authors frame Tacm as a 'more stable alternative' specifically addressing the acknowledged instability issues of Acm and Bam. While no numerical oxidation rate constants are provided, the relative ranking provides actionable guidance: Bam is not the optimal choice when maximal oxidative stability is paramount (Tacm is preferred), but it is equivalent to the industry-standard Acm in this dimension, making it a drop-in replacement with the added advantage of N-methyl cysteine compatibility.

Sulfoxide Stability Cysteine Oxidation Protecting Group Ranking Peptide Chemistry

99mTc-MAG3 Precursor Stability: S-Benzamidomethyl Outperforms S-Benzoyl in Storage Stability at the Cost of Labeling Rate

A direct three-way comparative study evaluated S-benzyl-, S-benzamidomethyl-, and S-benzoylmercaptoacetyltriglycine as precursors for 99mTc-MAG3, a clinically used renal imaging agent [1]. The study found that labeling proceeded most rapidly from the S-benzoyl protected precursor, but efficient labeling was also accomplished using the more stable S-benzamidomethyl- and S-benzylmercaptoacetyltriglycine [1]. A related stability challenge study with cysteine confirmed the stability ordering: MAG3 (unprotected) > S-benzoyl-MAG3 > N-acetyl-Gly-Cys(S-Acm)-Gly-Cys(S-Acm)-Gly-NH₂, indirectly supporting the superior storage stability of amidomethyl-protected precursors [2]. The S-benzamidomethyl variant thus offers a stability-versus-reactivity trade-off: it provides enhanced precursor shelf-life compared to the S-benzoyl analog, while still enabling efficient radiolabeling under optimized conditions.

Radiopharmaceuticals 99mTc-MAG3 Renal Imaging Precursor Stability

Quantitative Silver Triflate Deprotection: Bam and Acm Share Orthogonal Cleavage Compatibility

Fujii et al. (1989) demonstrated that silver trifluoromethanesulphonate (AgOTf) in trifluoroacetic acid cleaves the S-benzamidomethyl group quantitatively, alongside the S-acetamidomethyl (Acm) and S-p-methoxybenzyl groups [1]. The reagent was shown to be more effective than silver trifluoroacetate, and the method was successfully applied to the synthesis of oxytocin and chicken calcitonin [1]. This establishes that Bam and Acm share equivalent deprotection orthogonality with respect to AgOTf/TFA—a critical consideration for multi-step convergent peptide synthesis strategies where selective deprotection of different cysteine residues is required. The quantitative cleavage claim ('cleaved quantitatively') indicates near-complete conversion, though specific conversion percentages are not enumerated in the accessible abstract.

Deprotection Chemistry Silver Triflate Orthogonal Protection Cystine Peptides

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility Relative to Free Base

The hydrochloride salt form of S-(benzamidomethyl)-L-cysteine (MW 290.77 g/mol) is specifically supplied to address the limited aqueous solubility of the free base (MW 254.31 g/mol, predicted LogP 1.38, predicted water solubility ~1357 mg/L at 25°C per ChemSpider ACD/Labs data) . While direct solubility measurements for the hydrochloride salt are not available in the public domain, the well-established behavior of L-cysteine hydrochloride (solubility >50 mg/mL in water, versus the free base L-cysteine at approximately 10 mg/mL) provides a class-level precedent for the solubility enhancement conferred by hydrochloride salt formation in cysteine derivatives . This property is critical for biological assay applications requiring millimolar compound concentrations in aqueous buffers, where the free base would present solubility-limited dosing challenges.

Aqueous Solubility Hydrochloride Salt Formulation Bioassay Compatibility

High-Value Application Scenarios for S-(Benzamidomethyl)-L-cysteine Hydrochloride Based on Evidence-Supported Differentiation


Solid-Phase Peptide Synthesis of N-Methyl Cysteine-Containing Peptidomimetics

The strongest evidence-supported application for S-(benzamidomethyl)-L-cysteine hydrochloride is in Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) of peptides containing N-methyl cysteine residues [1]. Chakravarty and Olsen (1978) demonstrated that the widely used acetamidomethyl (Acm) group fails in this context, producing product mixtures, while the benzamidomethyl (Bam) group yields satisfactory results. N-Methyl amino acids are critical structural elements in peptidomimetic drug candidates, where they confer resistance to proteolytic degradation and enhance membrane permeability. Procurement of the Bam-protected derivative is specifically indicated when the target peptide sequence includes N-methyl cysteine—no other commonly available protecting group (Acm, Trt, StBu, Mmt) has published evidence of compatibility with this substructure. The hydrochloride salt form further facilitates direct use in aqueous coupling conditions.

Radiopharmaceutical Kit Formulation: 99mTc-MAG3 Precursor Development

S-Benzamidomethyl-protected mercaptoacetyltriglycine (MAG3) has been directly compared with S-benzoyl- and S-benzyl-protected analogs as a precursor for 99mTc-MAG3, a clinically established renal imaging agent [2]. The S-benzamidomethyl precursor demonstrated superior stability compared to the S-benzoyl variant while still enabling efficient radiolabeling. For radiopharmacy kit manufacturers, this stability advantage translates to extended shelf-life and reduced cold-kit failure rates during shipment and storage. The quantitative AgOTf/TFA deprotection compatibility established by Fujii et al. (1989) provides a validated deprotection pathway post-labeling if required [3]. Procurement of the S-benzamidomethyl-protected precursor is indicated for kit formulation programs where ambient temperature stability is a regulatory or logistical priority.

Orthogonal Protection Strategies in Multi-Cysteine Peptide Synthesis

In the synthesis of disulfide-rich peptides (e.g., conotoxins, defensins, therapeutic cyclotides) containing multiple cysteine residues requiring sequential, regioselective disulfide bond formation, the Bam group offers a distinct orthogonal protection option [4]. The Bam group shares deprotection compatibility with Acm (both cleaved quantitatively by AgOTf/TFA), yet its differential behavior in N-methyl contexts and its distinct steric profile (benzamidomethyl vs. acetamidomethyl) provide an additional dimension of orthogonality when combined with acid-labile groups (Trt, Mmt) and base-stable groups (tBu) [3]. This enables three- and four-directional protection schemes where Bam occupies a unique deprotection niche. Laboratories equipped with AgOTf deprotection infrastructure can incorporate Bam-protected cysteine without additional reagent investment.

Aqueous Biological Assay Applications Requiring Solubility-Optimized Cysteine Derivatives

For in vitro biochemical and cell-based assays investigating cysteine protease inhibition, glutathione synthesis modulation, or system Xc- transporter activity, the hydrochloride salt form provides the requisite aqueous solubility for achieving millimolar dosing concentrations . While direct bioactivity data for S-(benzamidomethyl)-L-cysteine hydrochloride against specific targets is limited in the public domain, the compound's structural analogy to S-(2-aminoethyl)-L-cysteine (a known cysteine protease inhibitor) and its aromatic benzamidomethyl moiety—which may confer enhanced active-site binding affinity—position it as a tool compound for exploratory enzymology . Procurement of the hydrochloride salt rather than the free base is essential for assay development, as the predicted free base water solubility (~1.36 mg/mL) is insufficient for typical dose-response studies requiring 10–100 μM to 1–10 mM compound concentrations.

Quote Request

Request a Quote for s-(Benzamidomethyl)-l-cysteine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.